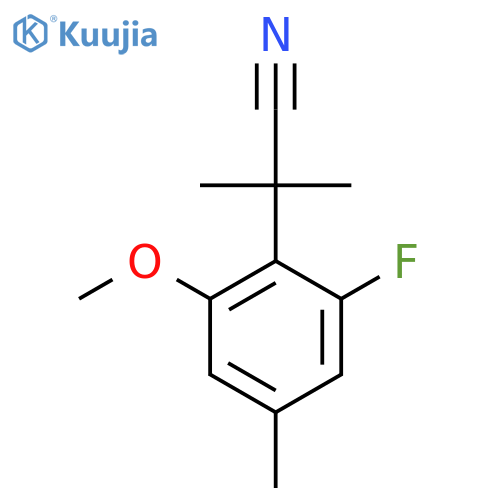

Cas no 2228648-51-7 (2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile)

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile

- EN300-1757750

- 2228648-51-7

-

- インチ: 1S/C12H14FNO/c1-8-5-9(13)11(10(6-8)15-4)12(2,3)7-14/h5-6H,1-4H3

- InChIKey: CBDFLQICZMATFQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=CC(=C1C(C#N)(C)C)OC

計算された属性

- せいみつぶんしりょう: 207.105942232g/mol

- どういたいしつりょう: 207.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 33Ų

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757750-0.05g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-0.25g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-5.0g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1757750-0.1g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-10.0g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1757750-5g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-2.5g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-1.0g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1757750-0.5g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1757750-10g |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile |

2228648-51-7 | 10g |

$5037.0 | 2023-09-20 |

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrileに関する追加情報

Introduction to 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile (CAS No. 2228648-51-7)

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2228648-51-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrile derivatives, which are widely recognized for their versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring system substituted with fluorine, methoxy, and methyl groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The fluorine atom at the 2-position of the phenyl ring introduces a degree of electronic and steric modulation, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of derived compounds. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. In contrast, the methoxy group at the 6-position provides additional electronic effects that can fine-tune the overall reactivity of the molecule. The presence of a methyl group at both the 4-position of the phenyl ring and as part of the nitrile substituent further enhances the structural complexity and potential for diverse biological interactions.

This compound has been extensively studied in recent years due to its promising applications in the development of novel therapeutic agents. One of the most compelling areas of research involves its potential use as an intermediate in synthesizing small-molecule inhibitors targeting various disease-related pathways. For instance, studies have explored its utility in developing kinase inhibitors, which are critical in treating cancers, inflammatory diseases, and other disorders characterized by aberrant signaling pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how modifications to the fluoro-6-methoxy-4-methylphenyl moiety can optimize binding interactions with biological targets. These computational studies have highlighted the importance of balancing electronic effects with steric considerations to achieve high-affinity binding. Furthermore, experimental investigations have demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes implicated in metabolic disorders.

The nitrile functional group in 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile is particularly noteworthy for its reactivity in forming hydrogen bonds and participating in metal coordination interactions. These properties make it an attractive component in designing molecules that can selectively interact with biological targets such as proteins and nucleic acids. Additionally, the nitrile group can undergo various transformations under controlled conditions, allowing for further derivatization to generate libraries of compounds with tailored biological activities.

In light of these properties, researchers have been exploring synthetic strategies to efficiently prepare analogs of this compound. Modern synthetic methodologies often leverage transition-metal-catalyzed reactions to construct complex molecular architectures with high precision. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine and methoxy substituents into the phenyl ring with high regioselectivity. These advances have not only streamlined the synthesis of this compound but also opened up new avenues for exploring its derivatives.

The pharmacological profile of 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile has been evaluated through both in vitro and in vivo studies. Initial investigations have revealed that certain derivatives exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammation and pain signaling pathways. Moreover, preclinical studies suggest that these compounds may have neuroprotective properties by modulating neurotransmitter receptor activity.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates derived from this scaffold. By leveraging large datasets containing structural and activity information, computational models can predict novel derivatives with enhanced potency and selectivity. This interdisciplinary approach has already led to several high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The industrial significance of this compound is underscored by its incorporation into several ongoing clinical trials targeting various therapeutic areas. These trials focus on evaluating the safety and efficacy of novel drug candidates derived from structurally related compounds. The results from these trials are expected to provide valuable insights into the potential applications of fluoro-6-methoxy-4-methylphenyl-based molecules in human medicine.

From a chemical perspective, understanding the reactivity patterns and synthetic pathways associated with this compound is crucial for developing efficient synthetic routes to its derivatives. Researchers have reported novel catalytic systems that enable selective functionalization at specific positions within the aromatic ring system while preserving other functional groups intact. Such advancements are essential for achieving scalable production processes required for pharmaceutical applications.

The environmental impact of synthesizing and utilizing this compound has also been a point of consideration in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic methodologies that minimize waste generation and hazardous byproduct formation. For instance, solvent-free reactions or those employing biodegradable solvents represent promising alternatives to traditional organic synthesis approaches.

Future directions in research on 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile include exploring its role as a building block for heterocyclic compounds with expanded biological activities. Heterocyclic structures are known for their broad spectrum of pharmacological effects across multiple therapeutic categories including antiviral, antibacterial, anticancer agents among others.

In conclusion,CAS No 2228648-51-7 represents an intriguing chemical entity with substantial potential for pharmaceutical innovation Its unique structural features combined with recent advances allow researchers continue exploring new ways expand knowledge about related molecules contribute improving human health

2228648-51-7 (2-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanenitrile) 関連製品

- 1704963-44-9((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1019099-77-4(2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide)

- 179056-67-8(Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine)

- 108898-31-3(Ethyl 3-(dibenzylamino)propanoate)

- 2180434-06-2(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)

- 2709762-38-7((2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane)

- 26988-88-5(2-Amino-5-(1H-indol-3-yl)pentanoic acid)

- 1532863-65-2(1-(thian-3-yl)cyclohexylmethanamine)

- 1807009-07-9(Methyl 6-(aminomethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-acetate)

- 1844853-98-0((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid)